molecular formula C14H15NO2S B6354680 (2-Benzyl-thiazol-4-yl)-acetic acid ethyl ester, 95% CAS No. 1482976-56-6

(2-Benzyl-thiazol-4-yl)-acetic acid ethyl ester, 95%

Cat. No.: B6354680
CAS No.: 1482976-56-6
M. Wt: 261.34 g/mol
InChI Key: IASWVKRVQPPIRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography and spectroscopy are often used for this purpose .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions .


Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, refractive index, specific rotation, and others. Techniques such as mass spectrometry and thermal analysis can be used to determine these properties.

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a common source of this information .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways to improve the synthesis or use of the compound .

Properties

IUPAC Name

ethyl 2-(2-benzyl-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-17-14(16)9-12-10-18-13(15-12)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASWVKRVQPPIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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